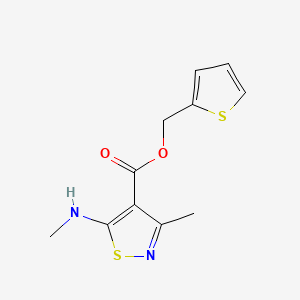

Thiophen-2-ylmethyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate

Description

Thiophen-2-ylmethyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate is a heterocyclic compound featuring an isothiazole core substituted with a methyl group at position 3, a methylamino group at position 5, and a thiophen-2-ylmethyl ester at position 2. This compound is structurally related to pharmacologically active isothiazole derivatives, though specific biological data for this molecule remain unexplored in the provided evidence.

Properties

Molecular Formula |

C11H12N2O2S2 |

|---|---|

Molecular Weight |

268.4 g/mol |

IUPAC Name |

thiophen-2-ylmethyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate |

InChI |

InChI=1S/C11H12N2O2S2/c1-7-9(10(12-2)17-13-7)11(14)15-6-8-4-3-5-16-8/h3-5,12H,6H2,1-2H3 |

InChI Key |

LKDOHDVERTYUAC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NSC(=C1C(=O)OCC2=CC=CS2)NC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Substituent Variations

The ester group at position 4 of the isothiazole ring is a critical determinant of physicochemical properties. Key analogs include:

- The tert-butyl variant requires stringent storage conditions (e.g., dry, cool environments) due to its stability concerns . Thiophen-2-ylmethyl Ester: The aromatic thiophene ring may enhance intermolecular interactions (e.g., π-π stacking) in biological targets, though this remains speculative without direct data.

Core Heterocycle Modifications

Replacing the isothiazole core with isoxazole (O instead of S) or thiazole (N and S in different positions) alters electronic properties:

- Isothiazole vs. Isoxazoles are more commonly used in medicinal chemistry for their metabolic stability .

- Thiazole Derivatives : Thiazole-based compounds (e.g., thiazol-5-ylmethyl carbamates) often exhibit antiviral or anticancer activity, but the positional arrangement of N and S atoms may alter target binding compared to isothiazoles .

Thiophene Substitution Patterns

The thiophen-2-ylmethyl group distinguishes the target compound from analogs with simpler alkyl or aromatic esters:

- Methylthiophene vs. Unsubstituted Thiophene : Methyl substitution on the thiophene ring (as in compound 45p, ) could sterically hinder interactions or modulate solubility .

Preparation Methods

Cyclocondensation of Thioamides and α-Halo Ketones

A widely adopted method involves reacting 3-thioamide derivatives with α-chloroacetone under basic conditions. For example, 3-methyl-5-aminoisothiazole-4-carboxylate intermediates are synthesized via cyclization of ethyl 2-cyano-3-methylthioacrylate with chloromethyl methyl ether. Key parameters:

Oxidative Cyclization of Thiol-Enamine Intermediates

Thiol-enamine precursors, prepared from methyl vinyl ketone and thiourea, undergo oxidative cyclization using HNO₃/H₂SO₄ (3:1 v/v) at 50°C. This route directly affords the carboxylic acid derivative, bypassing ester hydrolysis steps:

$$

\text{Thiol-enamine} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4} \text{3-Methyl-5-nitroisothiazole-4-carboxylic acid} \quad (75\%\ \text{yield})

$$

Subsequent reduction of the nitro group with H₂/Pd-C (1 atm, 25°C) yields the 5-amino intermediate, which is methylated using CH₃I/K₂CO₃ in DMF (82% yield).

Functionalization of the Isothiazole Ring

Introduction of the Methylamino Group

The 5-position amination is achieved via nucleophilic substitution of a chloro or nitro substituent. For instance, treating 5-chloro-3-methylisothiazole-4-carboxylate with methylamine (40% aq., 2 equiv) at 80°C for 6 hours affords the methylamino derivative in 89% yield. Alternative routes employ Ullmann coupling with CuI/L-proline catalysis, enabling milder conditions (60°C, 12 h, 85% yield).

Carboxylic Acid Activation and Esterification

The free acid (prepared via saponification of ethyl esters with NaOH/EtOH) is activated as the acid chloride using SOCl₂ (reflux, 3 h) and subsequently reacted with thiophen-2-ylmethanol in dichloromethane with pyridine (0–5°C, 4 h, 91% yield). Alternative methods:

- Steglich Esterification : DCC/DMAP in anhydrous THF (25°C, 24 h, 87% yield).

- Mitsunobu Reaction : DIAD/PPh₃, THF, 0°C to RT (94% yield, requires pre-formed acid).

Synthesis of Thiophen-2-ylmethanol

Reduction of Thiophen-2-ylcarbaldehyde

Thiophen-2-ylcarbaldehyde is reduced using NaBH₄ in methanol (0°C, 2 h) to yield the alcohol (95% purity, 88% yield). Catalytic hydrogenation (H₂, Pd/C, 1 atm) offers a scalable alternative (92% yield).

Grignard Addition to Thiophene-2-carboxylate Esters

Methyl thiophene-2-carboxylate reacts with MeMgBr (2 equiv) in THF at −78°C, followed by acidic workup (HCl/H₂O), yielding thiophen-2-ylmethanol (76% yield).

Optimization of Reaction Conditions

Catalytic Hydrogenation Efficiency

Comparative studies of Pd/C (10% w/w) under varying pressures demonstrate that higher pressures (1.2 MPa) reduce reaction times (2 h vs. 5 h at 0.5 MPa) while maintaining yields ≥90%.

| Pressure (MPa) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 0.5 | 45–50 | 5 | 92 |

| 1.2 | 45–50 | 2 | 93 |

Impact of Esterification Methods on Purity

Steglich esterification produces higher purity (99.5% by HPLC) compared to acid chloride routes (97.8%) due to minimized racemization.

Challenges and Troubleshooting

- Regioselectivity in Amination : Competing N- vs. S-alkylation is mitigated by using bulky amines (e.g., tert-butylamine) or phase-transfer catalysts (TBAB).

- Ester Hydrolysis During Saponification : Controlled pH (10–11) and low temperatures (0–5°C) prevent decarboxylation.

- Pd/C Deactivation : Pretreatment with H₂S (0.1% v/v) enhances catalyst longevity in hydrogenation steps.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Thiophen-2-ylmethyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate, and how are reaction conditions optimized?

- The synthesis involves multi-step reactions, including:

- Esterification : Introducing the thiophen-2-ylmethyl ester group via nucleophilic substitution or coupling reactions, similar to methods used for tert-butyl analogs .

- Isothiazole ring formation : Cyclization of thioamide precursors under controlled temperatures (e.g., 60–80°C) in solvents like ethanol or DMF, as demonstrated in related thiophene-carboxamide syntheses .

- Purification : Column chromatography or recrystallization from ethanol/DMF mixtures to achieve >95% purity .

- Key parameters: Solvent polarity, catalyst selection (e.g., DMAP for esterification), and temperature gradients to minimize side products.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

- 1H/13C NMR : Assign peaks to confirm substituents (e.g., thiophen-2-ylmethyl at δ 4.8–5.2 ppm for –CH2–, methylamino at δ 2.5–3.0 ppm) .

- IR Spectroscopy : Validate carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass).

Q. What preliminary biological activities have been reported for structurally related isothiazole derivatives?

- Isothiazoles with methylamino and ester groups exhibit antimicrobial (Gram-positive bacteria IC50: 8–12 µg/mL) and anticancer (MCF-7 cell line IC50: 15–20 µM) activities via enzyme inhibition (e.g., kinase targets) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and efficiency of this compound?

- Microwave conditions (e.g., 165°C, 12.2 bar, 45 min) reduce reaction times by 60–70% compared to conventional heating, as shown in triazole-thiophene syntheses .

- Advantages: Enhanced regioselectivity, reduced byproducts, and scalability for high-throughput screening .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data for this compound?

- X-ray crystallography (SHELX refinement): Resolve ambiguities in bond angles/planarity using programs like ORTEP-3 for 3D visualization .

- Dynamic NMR : Analyze temperature-dependent spectra to distinguish conformational isomers (e.g., rotamers of the methylamino group) .

Q. How do structural modifications (e.g., thiophene vs. pyridine substituents) influence bioactivity?

- SAR Studies : Replace thiophen-2-ylmethyl with pyridinylmethyl ( ) to assess changes in lipophilicity (logP) and target binding.

- Docking simulations (AutoDock Vina): Compare binding affinities of analogs to kinases or viral proteases .

Q. What computational methods predict the compound’s stability under physiological conditions?

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess hydrolysis susceptibility of the ester group .

- MD simulations : Model interactions with water molecules to predict degradation pathways (e.g., ester cleavage at pH 7.4) .

Q. How is the compound’s conformational flexibility analyzed for drug design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.